

# (Rac)-DNDI-8219 peer-reviewed literature on (Rac)-DNDI-8219 analogues

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-DNDI-8219

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A comprehensive analysis of peer-reviewed literature on analogues of **(Rac)-DNDI-8219**, a promising preclinical candidate for visceral leishmaniasis, reveals extensive structure-activity relationship (SAR) studies aimed at optimizing its efficacy, solubility, and safety profile. This guide synthesizes the available data, comparing key analogues and detailing the experimental methodologies used in their evaluation.

## Comparative Analysis of (Rac)-DNDI-8219 Analogues

**(Rac)-DNDI-8219** is a 6-nitro-2,3-dihydroimidazo[2,1-b][1][2]oxazine derivative that emerged from a screening program of antitubercular compounds.[1] Its development as a potential treatment for visceral leishmaniasis has been detailed in a key study published in the Journal of Medicinal Chemistry, which provides a wealth of data on its analogues.[3] This compound belongs to the broader class of nitroimidazoles, which includes other antiprotozoal agents like fexinidazole and the tuberculosis drug pretomanid (PA-842).[4][5]

The core of the research on DNDI-8219 analogues has focused on modifications of the aryloxy side chain to improve physicochemical properties and biological activity while minimizing off-target effects, such as inhibition of the hERG channel, which can lead to cardiotoxicity.[3]

## Table 1: In Vitro Activity of Key (Rac)-DNDI-8219 Analogues against Leishmania donovani

Compound	R-Group Modification	IC50 (µM) against <i>L. donovani</i> amastigotes
(Rac)-DNDI-8219	4-(trifluoromethoxy)phenoxy	0.2
R-6	4-(trifluoromethoxy)phenoxy (R-enantiomer)	0.1
R-84	Phenylpyridine-based side chain	0.05
R-89	Phenylpyridine-based side chain	0.04
R-136	Pyridine-based side chain	0.08

Data synthesized from the Journal of Medicinal Chemistry.[3]

**Table 2: In Vivo Efficacy of Selected Analogues in a *Leishmania infantum* Hamster Model**

Compound	Dose (mg/kg, oral, twice daily)	Parasite Clearance (%)	hERG Inhibition (IC50, µM)
R-6	25	>97	>30
R-84	25	>95	<1
R-89	25	>95	<1
R-136	25	>97	>30

Data synthesized from the Journal of Medicinal Chemistry.[3]

## Experimental Protocols

The evaluation of **(Rac)-DNDI-8219** and its analogues involved a series of standardized in vitro and in vivo assays.

### In Vitro Anti-leishmanial Activity Assay

- **Leishmania donovani Culture:** Axenically grown amastigotes of *L. donovani* (strain MHOM/ET/67/HU3) were used.
- **Assay Plate Preparation:** Compounds were serially diluted in DMSO and dispensed into 384-well plates.
- **Cell Seeding:** Amastigotes were seeded into the plates at a density of  $2 \times 10^5$  cells/well.
- **Incubation:** Plates were incubated for 72 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.
- **Viability Assessment:** Parasite viability was determined by adding resazurin solution and measuring fluorescence (530 nm excitation, 590 nm emission) after a further 24-hour incubation.
- **Data Analysis:** IC<sub>50</sub> values were calculated from the dose-response curves using a standard sigmoidal fitting model.

## In Vivo Efficacy in a Hamster Model of Visceral Leishmaniasis

- **Animal Model:** Golden hamsters (*Mesocricetus auratus*) were infected intravenously with *Leishmania infantum* (strain MHOM/MA/67/ITMAP-263).
- **Treatment:** Treatment was initiated 28 days post-infection. Compounds were administered orally twice daily for 5 consecutive days.
- **Efficacy Assessment:** At the end of the treatment period, animals were euthanized, and the parasite burden in the liver was determined by microscopic counting of Leishman-Donovan units (LDUs) in Giemsa-stained tissue imprints.
- **Data Analysis:** The percentage of parasite clearance was calculated by comparing the LDU in treated animals to that in an untreated control group.

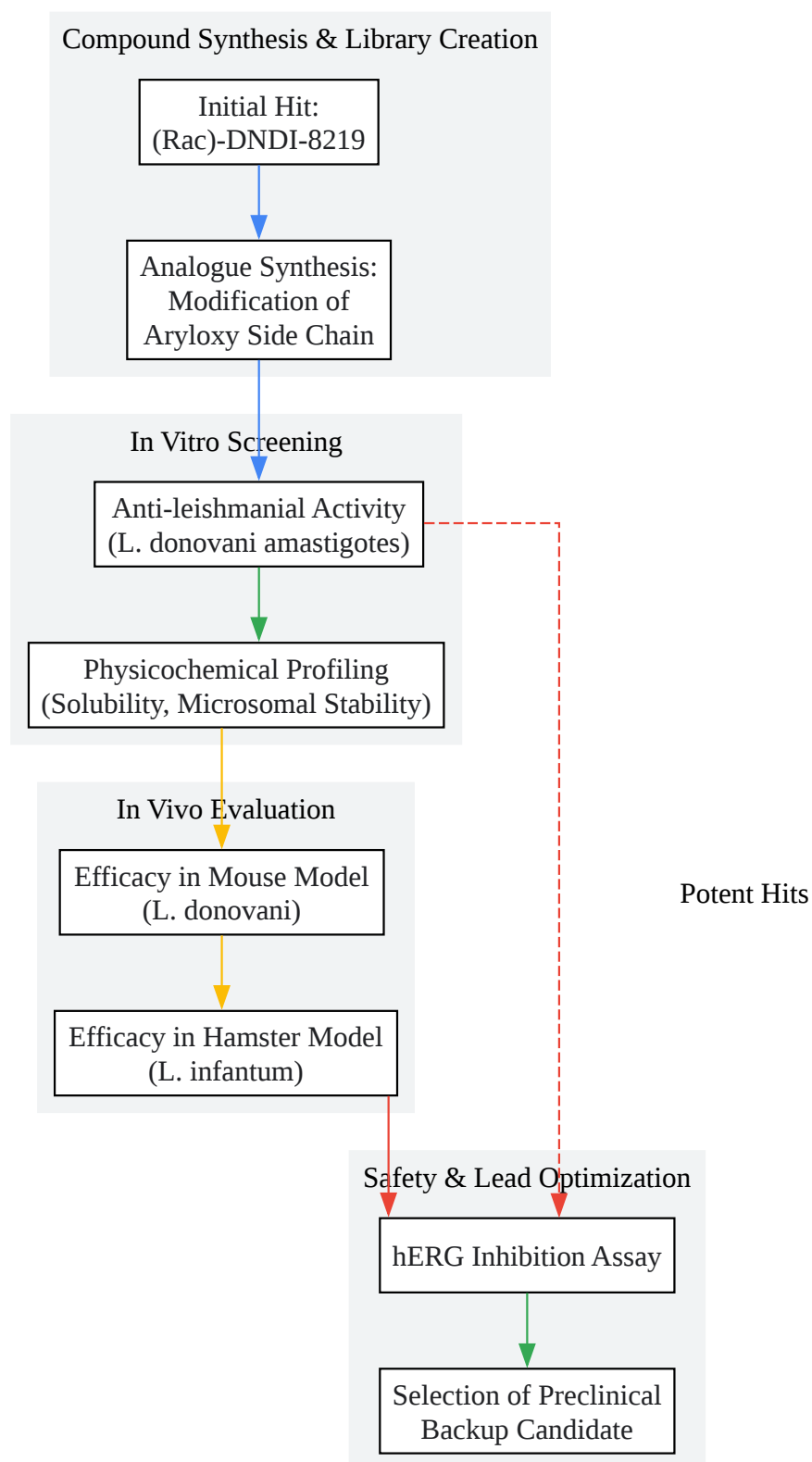
## hERG Inhibition Assay

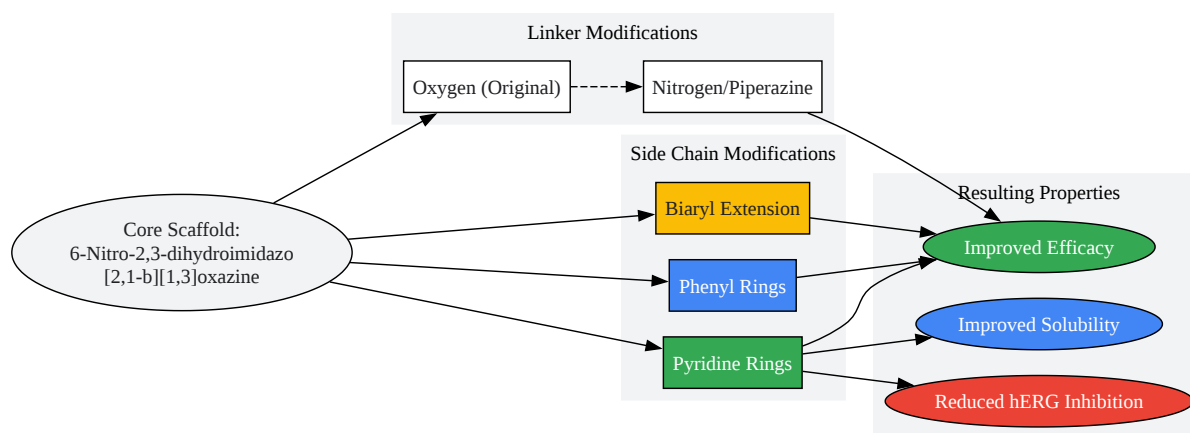
- **Cell Line:** Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel were used.

- Electrophysiology: Whole-cell patch-clamp recordings were performed to measure hERG channel currents.
- Compound Application: Compounds were applied at various concentrations to determine their effect on the hERG current.
- Data Analysis: IC50 values were determined by fitting the concentration-response data to a standard inhibition model.

## Visualization of the Drug Development Workflow

The following diagram illustrates the general workflow for the development and evaluation of **(Rac)-DNDI-8219** analogues.





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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 3. Development of (6 R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5 H-imidazo[2,1- b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Novel benzoxaborole, nitroimidazole and aminopyrazoles with activity against experimental cutaneous leishmaniasis - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]

- 5. Investigational Drugs for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
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